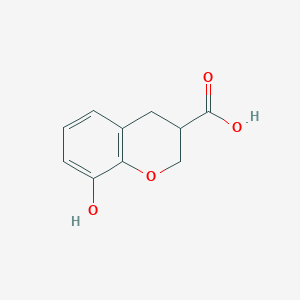

8-Hydroxychroman-3-carboxylic acid

Description

Properties

IUPAC Name |

8-hydroxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETFDGHUCMLXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207243 | |

| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108088-20-6 | |

| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108088-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Carbonylation of 3-Bromo-8-hydroxychroman

The most direct route involves palladium-catalyzed carbonylation of 3-bromo-8-hydroxychroman. This method, adapted from analogous hydroxy aromatic carboxylic acid syntheses, employs zero-valent palladium complexes with phosphine ligands (e.g., Pd[P(Ph)₃]₄) in reactive alcohol solvents (e.g., methanol or ethanol). Carbon monoxide insertion at the brominated 3-position generates the carboxylic acid directly.

Reaction Conditions :

Challenges include the synthesis of the 3-bromo-8-hydroxychroman precursor, which typically requires bromination of 8-hydroxychroman using N-bromosuccinimide (NBS) under radical-initiated conditions.

Cyclocondensation Strategies Using Meldrum’s Acid

One-Pot Cyclization of Phenolic Precursors

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile carboxylating agent. Reacting 8-hydroxy-2H-chromen-2-one with Meldrum’s acid under microwave irradiation (150°C, 20 min) induces cyclocondensation, forming the chroman ring while introducing the carboxylic acid group.

Mechanistic Pathway :

-

Nucleophilic attack by the phenolic oxygen on Meldrum’s acid.

-

Decarboxylation and ring closure to form the chroman backbone.

-

Acidic workup to yield 8-hydroxychroman-3-carboxylic acid.

Optimized Conditions :

-

Solvent: Ethanol-free (to prevent esterification)

-

Activation: Microwave irradiation (300 W)

Oxidation of 3-Hydroxymethyl-8-hydroxychroman

Potassium Permanganate-Mediated Oxidation

Primary alcohols at the 3-position of chroman derivatives are oxidized to carboxylic acids using KMnO₄ in acidic media. 3-Hydroxymethyl-8-hydroxychroman, synthesized via Friedel-Crafts alkylation of phenol derivatives, undergoes oxidation at 70°C.

Reaction Parameters :

Ruthenium-Catalyzed Oxidation

A greener alternative employs RuCl₃ with NaIO₄ as a co-oxidant in a biphasic system (water/CH₂Cl₂). This method minimizes overoxidation byproducts and achieves yields comparable to KMnO₄ (50–58%).

Hydrolysis of 3-Cyano-8-hydroxychroman

Acidic Hydrolysis

3-Cyano-8-hydroxychroman, accessible via nucleophilic substitution of 3-bromo-8-hydroxychroman with KCN, undergoes hydrolysis in concentrated HCl (reflux, 6 h). The nitrile group converts to carboxylic acid with minimal degradation of the chroman ring.

Enzymatic Hydrolysis

Lipase-based catalysis (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.0, 37°C) offers a mild alternative. While slower (24–48 h), this method avoids acidic conditions that could deprotect the hydroxyl group.

Protective Group Strategies for Regioselective Functionalization

Benzyl Protection of the 8-Hydroxyl Group

To prevent oxidation or undesired side reactions during carboxylation, the 8-hydroxyl group is protected as a benzyl ether. After carboxylation, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.

Typical Protocol :

-

Protection: 8-Hydroxychroman + BnBr, K₂CO₃, DMF, 60°C (89–93% yield).

-

Carboxylation: Pd-catalyzed carbonylation (as in Section 1.1).

-

Deprotection: H₂ (1 atm), Pd/C (10 wt%), EtOAc, 25°C (95–98% yield).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxychroman-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acid chlorides.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, aldehydes.

Substitution: Ethers, esters.

Scientific Research Applications

Antioxidant Properties

Research has indicated that 8-hydroxychroman-3-carboxylic acid exhibits significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Pesticide Development

Due to its bioactive properties, this compound is being investigated as a natural pesticide. Its efficacy against certain pests has been documented, suggesting that it could serve as an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation

The compound has also been studied for its role in promoting plant growth and development. It appears to enhance root elongation and overall plant vigor when applied at specific concentrations, making it a candidate for agricultural biostimulants .

Polymer Synthesis

This compound can act as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance in various applications, including coatings and composites .

Photovoltaic Materials

Research has indicated that derivatives of this compound can be utilized in the development of organic photovoltaic materials. These materials demonstrate promising photovoltaic efficiency due to their favorable electronic properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated that the compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism Exploration

A research team investigated the anti-inflammatory effects of this compound on human macrophages exposed to lipopolysaccharides (LPS). The findings revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential therapeutic application in inflammatory diseases.

Case Study 3: Polymer Development

In an innovative approach detailed in Polymer Chemistry, scientists synthesized a new class of biodegradable polymers incorporating this compound as a monomer. The resulting materials demonstrated enhanced mechanical strength and thermal stability compared to traditional biodegradable polymers.

Mechanism of Action

The mechanism of action of 8-hydroxychroman-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, potentially acting as an antioxidant. This compound can scavenge free radicals and reduce oxidative damage in cells . Additionally, it may interact with specific enzymes and proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Chroman-3-carboxylic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| 8-Methoxy-chroman-3-carboxylic acid | C₁₁H₁₂O₄ | 208.21 | 390.8 | 1.273 | -OCH₃, -COOH |

| This compound* | C₁₀H₁₀O₄ | ~194.18 | N/A | N/A | -OH, -COOH |

| Methyl 8-Methoxychroman-3-carboxylate | C₁₂H₁₄O₄ | 222.24 | N/A | N/A | -OCH₃, -COOCH₃ |

*Hypothetical data inferred from structural analogs.

Table 2: Antioxidant Activity Comparison (Inferred from )

| Compound Type | Oxidation Potential (CV) | ORAC Activity | Key Mechanism |

|---|---|---|---|

| Hydroxy-substituted chroman | Low (estimated) | High | Radical scavenging via -OH group |

| Methoxy-substituted chroman | Moderate | Moderate | Limited H-bond donation |

| Ester derivatives | High | Low | Reduced electron-donating capacity |

Biological Activity

8-Hydroxychroman-3-carboxylic acid (8-HCA) is a compound of significant interest due to its diverse biological activities. This article aims to consolidate recent findings regarding its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

8-HCA belongs to the class of hydroxychroman derivatives, which are known for their antioxidant properties. The chemical structure of 8-HCA can be represented as follows:

This compound features a hydroxyl group at the 8-position and a carboxylic acid at the 3-position, contributing to its reactivity and biological activity.

Antioxidant Activity

Research indicates that 8-HCA exhibits potent antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that 8-HCA can scavenge free radicals effectively, reducing cellular damage caused by oxidative stress .

Anticancer Activity

8-HCA has demonstrated significant anticancer effects against various cancer cell lines. Notably, studies have reported IC50 values in the low micromolar range for several cancer types, indicating its potential as a chemotherapeutic agent. For instance, derivatives of 8-HCA were tested against HepG2 and HeLa cell lines, yielding IC50 values of approximately 2.62–4.85 μM and 0.39–0.75 μM respectively . These results suggest that 8-HCA and its derivatives may inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of this compound Derivatives

Antimicrobial Activity

The antimicrobial properties of 8-HCA have also been explored, particularly against gram-negative bacteria. While some derivatives showed limited activity against certain strains, others exhibited promising results, indicating that modifications to the chemical structure could enhance efficacy .

The mechanisms by which 8-HCA exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Studies suggest that 8-HCA may inhibit key enzymes involved in cancer progression and microbial growth.

- Induction of Apoptosis : Evidence indicates that treatment with 8-HCA can trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Oxidative Stress : By acting as an antioxidant, 8-HCA reduces oxidative damage to DNA and other cellular components.

Case Study: Anticancer Effects on HepG2 Cells

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of 8-HCA over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.

Case Study: Antioxidant Efficacy in Animal Models

In vivo studies using animal models demonstrated that administration of 8-HCA significantly reduced markers of oxidative stress compared to control groups. These findings support the hypothesis that 8-HCA could be beneficial in preventing diseases associated with oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Hydroxychroman-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors with carboxylic acid derivatives. For example, multi-component reactions (e.g., combining aldehydes, amines, and carboxylic acids under acidic conditions) can yield chroman derivatives . Optimize reaction time (12–24 hours) and temperature (60–100°C) to balance yield (50–80%) and purity. Catalysts like PPA (polyphosphoric acid) enhance lactamization efficiency in similar heterocyclic systems . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the chroman ring system (δ 4.0–5.0 ppm for CH₂ groups) and carboxylic proton (δ 10–12 ppm) .

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functional groups .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₀O₄: 194.18) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the hydroxyl and carboxylic acid groups. Periodic stability testing via HPLC (C18 column, acetonitrile/water + 0.1% TFA) is advised to monitor degradation (e.g., ≤5% over 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control groups.

- Validate purity (>95% by HPLC) to exclude confounding impurities .

- Employ dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to ensure reproducibility .

Q. What experimental strategies are effective for studying the compound’s pH-dependent stability?

- Methodological Answer : Conduct accelerated degradation studies:

- Buffer Systems : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours.

- Analytical Monitoring : Use UV-Vis spectroscopy (λmax ~270 nm) or LC-MS to quantify degradation products (e.g., decarboxylation or ring-opening byproducts) .

- Kinetic Analysis : Plot degradation rates (kobs) vs. pH to identify stability thresholds .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- Methodological Answer : Combine DFT (Density Functional Theory) and molecular docking:

- DFT : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (software: Gaussian, ORCA) .

- Docking : Simulate interactions with target proteins (e.g., COX-2 or MMP-9) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. What methodologies are suitable for investigating enantiomeric purity in chiral derivatives?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or capillary electrophoresis with cyclodextrin additives. Compare retention times to racemic mixtures or enantiopure standards .

Data Analysis and Reporting

Q. How should researchers present conflicting spectral data in publications?

- Methodological Answer : Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Annotate unexpected peaks (e.g., solvent residues, rotamers) and justify interpretations using reference spectra from analogous compounds .

Q. What statistical approaches are critical for validating bioactivity results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.